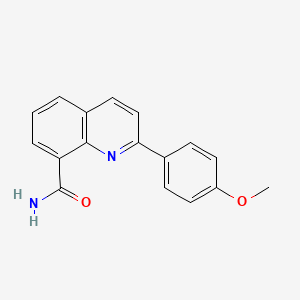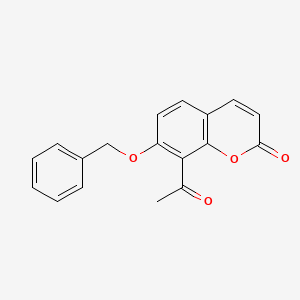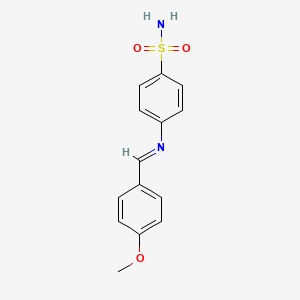![molecular formula C13H11N3O4S B3063445 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide CAS No. 66667-60-5](/img/structure/B3063445.png)
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and sulfanilamide. Schiff bases are known for their versatility and bioactivity, making them valuable in various fields such as medicinal chemistry, coordination chemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide typically involves the condensation reaction between 4-nitrobenzaldehyde and sulfanilamide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Complexation: The compound can form coordination complexes with metal ions, which can alter its chemical and biological properties.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Complexation: Metal salts (e.g., copper(II) chloride), often in aqueous or alcoholic solutions.
Major Products Formed
Reduction: 4-[(E)-[(4-aminophenyl)methylidene]amino]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Complexation: Metal complexes of the Schiff base, which can exhibit different properties compared to the free ligand.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand to form complexes with various metal ions, which are studied for their catalytic and biological properties.
Material Science: Schiff bases and their metal complexes are explored for their potential use in materials with specific electronic, magnetic, or optical properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by forming coordination complexes with metal ions that are essential for enzyme function. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-[(4-nitrophenyl)methylidene]amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxyphenyl)ethylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
Uniqueness
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its electron-withdrawing capability, affecting its reactivity and interaction with biological targets. Additionally, its ability to form stable metal complexes distinguishes it from other Schiff bases .
Eigenschaften
CAS-Nummer |
66667-60-5 |
|---|---|
Molekularformel |
C13H11N3O4S |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
4-[(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c14-21(19,20)13-7-3-11(4-8-13)15-9-10-1-5-12(6-2-10)16(17)18/h1-9H,(H2,14,19,20) |
InChI-Schlüssel |
IJEQJCKQAKELNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)


![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)

![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)



![3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid](/img/structure/B3063417.png)

![4-[(3-Hydroxy-benzylidene)-amino]-benzenesulfonamide](/img/structure/B3063432.png)


